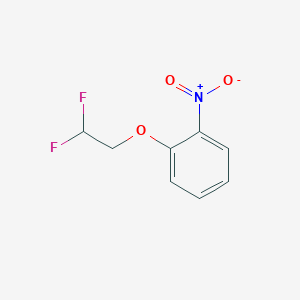

1-(2,2-Difluoroethoxy)-2-nitrobenzene

Description

1-(2,2-Difluoroethoxy)-2-nitrobenzene (C₈H₈F₂NO₃) is a nitroaromatic compound featuring a 2,2-difluoroethoxy substituent at the 1-position and a nitro group at the 2-position of the benzene ring. Key physicochemical properties include:

Properties

IUPAC Name |

1-(2,2-difluoroethoxy)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c9-8(10)5-14-7-4-2-1-3-6(7)11(12)13/h1-4,8H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBPOWLRKHSHPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethoxy)-2-nitrobenzene typically involves the introduction of the difluoroethoxy group to a nitrobenzene derivative. One common method includes the reaction of 2-nitrophenol with 2,2-difluoroethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-nitrophenol is replaced by the difluoroethoxy group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethoxy)-2-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation: Although less common, the benzene ring can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 1-(2,2-Difluoroethoxy)-2-aminobenzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Oxidation: Oxidized benzene derivatives.

Scientific Research Applications

1-(2,2-Difluoroethoxy)-2-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: Potential applications in the development of pharmaceuticals and agrochemicals. The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery.

Medicine: Research into its derivatives for potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethoxy)-2-nitrobenzene and its derivatives depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components and exert biological activity .

Comparison with Similar Compounds

Substituent Effects: Fluoroalkoxy vs. Chloroalkoxy Derivatives

Key Observations :

- Electron-Withdrawing Effects : Fluoroalkoxy groups (-OCF₂H, -OCF₃) increase the nitro group’s electrophilicity compared to chloroalkoxy analogues, enhancing reactivity in nucleophilic substitution .

- Steric and Polarizability Differences : Chlorine’s larger atomic radius and polarizability (vs. fluorine) lead to distinct intermolecular interactions, as seen in the crystal structure of 1-(3,3-dichloroallyloxy)-2-nitrobenzene .

Positional Isomerism and Electronic Tuning

Key Observations :

- Ortho vs. Meta Substitution : Ortho-nitro compounds exhibit stronger intramolecular electronic effects (e.g., resonance-assisted hydrogen bonding) compared to meta isomers .

- Solubility : Alkyl ether chains (e.g., methoxyethoxy) improve solubility, whereas fluorinated groups enhance metabolic stability .

Key Observations :

Biological Activity

1-(2,2-Difluoroethoxy)-2-nitrobenzene is a synthetic organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C9H8F2N O3

- Molecular Weight : 215.16 g/mol

- Melting Point : 50-52 °C

- Appearance : Yellow solid

The compound features a nitro group and a difluoroethoxy substituent, which contribute to its reactivity and biological interactions.

1-(2,2-Difluoroethoxy)-2-nitrobenzene exhibits various biological activities primarily through the following mechanisms:

- Antimicrobial Activity : The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS) that damage microbial cell components.

- Anticancer Properties : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.

Biological Activity Data Table

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | ROS generation | |

| Anticancer | Topoisomerase inhibition | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Antimicrobial Activity

A study demonstrated that 1-(2,2-Difluoroethoxy)-2-nitrobenzene exhibited significant antimicrobial activity against various bacterial strains. The compound's efficacy was attributed to its ability to disrupt bacterial cell membranes and induce oxidative stress.

Anticancer Activity

Research indicated that this compound acts as a topoisomerase II inhibitor. In vitro studies showed that it effectively induced cell cycle arrest and apoptosis in human cancer cell lines with an IC50 value of approximately 30 μM. This suggests a promising avenue for further development as an anticancer agent.

Anti-inflammatory Effects

Preliminary investigations have suggested that 1-(2,2-Difluoroethoxy)-2-nitrobenzene may also possess anti-inflammatory properties. It was observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, indicating potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.